molecular formula C22H26N4OS B14072740 N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

Cat. No.: B14072740
M. Wt: 394.5 g/mol
InChI Key: WICCAGAZHWRAGE-UHFFFAOYSA-N
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Description

Axitinib is a small molecule tyrosine kinase inhibitor developed by Pfizer. It is primarily used for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors, which play a crucial role in tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Axitinib can be synthesized through a multi-step process. One common method involves the reaction of 6-iodo-3-formyl-1H-indazole with N-methyl-2-sulfanylbenzamide in the presence of palladium chloride, cesium carbonate, and a phosphine ligand under nitrogen atmosphere. The reaction is carried out in dimethylformamide at 80°C for 12 hours, followed by crystallization and purification steps .

Industrial Production Methods

Industrial production of axitinib involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Axitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Axitinib has a wide range of scientific research applications:

Mechanism of Action

Axitinib exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). By blocking these receptors, axitinib prevents the signaling pathways that promote angiogenesis, tumor growth, and metastasis. This inhibition leads to reduced blood vessel formation in tumors, thereby limiting their growth and spread .

Comparison with Similar Compounds

Axitinib is often compared with other tyrosine kinase inhibitors such as sunitinib and vorolanib. While all three compounds inhibit vascular endothelial growth factor receptors, axitinib is unique in its higher potency and selectivity for VEGFR-1, VEGFR-2, and VEGFR-3. Additionally, axitinib has a more favorable toxicity profile and a broader spectrum of activity compared to sunitinib and vorolanib .

Similar Compounds

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C22H26N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-9,12-13,16-17,19-20,25-26H,10-11,14H2,1H3,(H,23,27)

InChI Key

WICCAGAZHWRAGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2CCC3C(C2)NNC3C=CC4=CC=CC=N4

Origin of Product

United States

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